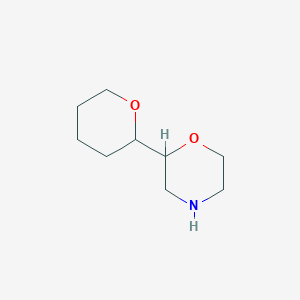

2-(Oxan-2-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(oxan-2-yl)morpholine |

InChI |

InChI=1S/C9H17NO2/c1-2-5-11-8(3-1)9-7-10-4-6-12-9/h8-10H,1-7H2 |

InChI Key |

WLFQYDJIPLBXOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2CNCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxan-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The morpholine ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Similarly, the oxane (tetrahydropyran) moiety is a common structural feature in many natural products and pharmacologically active molecules. The combination of these two heterocyclic systems in 2-(Oxan-2-yl)morpholine presents an intriguing, yet underexplored, chemical entity with potential for novel biological activity. This guide outlines a feasible synthetic approach and a detailed characterization workflow for this target compound.

Proposed Synthesis

A logical and efficient synthetic route to this compound is proposed via a reductive amination pathway. This method is widely used for the formation of C-N bonds and is known for its operational simplicity and generally good yields.

Synthetic Pathway

The proposed synthesis involves the reaction of morpholine with tetrahydropyran-2-one (also known as δ-valerolactone) in the presence of a reducing agent.

DOT Script for Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Morpholine

-

Tetrahydropyran-2-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) is added tetrahydropyran-2-one (1.2 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the predicted and expected data based on the analysis of its constituent moieties and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 - 4.00 | m | 1H | O-CH-N (Oxane C2-H) |

| ~3.90 - 3.80 | m | 2H | O-CH₂ (Morpholine) |

| ~3.70 - 3.60 | m | 1H | O-CH₂ (Oxane C6-Hₐ) |

| ~3.50 - 3.40 | m | 1H | O-CH₂ (Oxane C6-Hₑ) |

| ~2.80 - 2.70 | m | 2H | N-CH₂ (Morpholine) |

| ~2.60 - 2.50 | m | 2H | N-CH₂ (Morpholine) |

| ~1.90 - 1.40 | m | 6H | CH₂ (Oxane C3, C4, C5) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~85.0 | O-CH-N (Oxane C2) |

| ~67.5 | O-CH₂ (Morpholine) |

| ~68.0 | O-CH₂ (Oxane C6) |

| ~50.0 | N-CH₂ (Morpholine) |

| ~32.0 | CH₂ (Oxane C3) |

| ~25.0 | CH₂ (Oxane C5) |

| ~23.0 | CH₂ (Oxane C4) |

DOT Script for NMR Assignment Logic

Caption: Logic for predicted NMR chemical shift assignments.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 170 | [M-H]⁺ |

| 86 | [Morpholine]⁺ fragment |

| 85 | [Oxane]⁺ fragment |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2800 | Strong | C-H stretching (aliphatic) |

| 1120 - 1080 | Strong | C-O-C stretching (ether) |

| 1150 - 1100 | Strong | C-N stretching |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

DOT Script for Experimental Workflow

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected characterization data for this compound. The proposed reductive amination strategy offers a straightforward and high-yielding approach to this novel compound. The detailed predicted spectral data will serve as a valuable reference for the successful identification and characterization of the target molecule. This foundational information is intended to facilitate further research into the synthesis, properties, and potential applications of this and related heterocyclic systems in the field of drug discovery and development.

Physicochemical Properties of 2-(Oxan-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(Oxan-2-yl)morpholine. Due to the limited availability of direct experimental data for this specific compound, this document focuses on computationally predicted values and established experimental protocols for analogous morpholine derivatives. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential characteristics and behavior of this molecule.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using computational models and should be considered as approximations until they can be validated through experimental determination.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| Melting Point | Not available | Expected to be a low-melting solid or a liquid at room temperature. |

| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated based on the boiling points of morpholine (129 °C) and related substituted morpholines. |

| pKa (Conjugate Acid) | 7.5 - 8.5 | The morpholine nitrogen is basic; the exact pKa is influenced by the oxane substituent. The pKa of morpholine's conjugate acid is 8.36.[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Moderately soluble | The presence of the morpholine and oxane rings with heteroatoms suggests potential for hydrogen bonding with water. |

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the characterization of this compound.

Melting Point Determination

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

Procedure:

-

A small, dry sample of the purified compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

A solution of this compound is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are added to a centrifuge tube.

-

A known amount of the compound is added to the tube.

-

The tube is sealed and agitated using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the aqueous and octanolic layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination (Shake-Flask Method)

Materials:

-

Distilled or deionized water

-

This compound

-

Thermostatically controlled shaker bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

The flask is placed in a thermostatically controlled shaker bath and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn.

-

The sample is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., by creating a calibration curve with solutions of known concentrations).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Synthesis and Biological Context

Morpholine and its derivatives are significant scaffolds in medicinal chemistry due to their favorable physicochemical and metabolic properties.[2] They are found in a variety of biologically active compounds with applications including anticancer, anti-inflammatory, and antimicrobial agents.[3] The synthesis of 2-substituted morpholines can be achieved through various synthetic routes, often involving the cyclization of amino alcohols.

Below is a generalized workflow for the synthesis of a 2-substituted morpholine, which could be adapted for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of 2-substituted morpholines.

This workflow illustrates a common synthetic strategy where an amino alcohol is reacted with a suitable electrophile, such as a halogenated alcohol or an epoxide, leading to an intermediate that undergoes intramolecular cyclization to form the morpholine ring. The final product is then purified to yield the desired 2-substituted morpholine.

Conclusion

While experimental data for this compound remains to be published, the predicted physicochemical properties and established experimental protocols presented in this guide offer a solid foundation for researchers. The moderate lipophilicity and potential for aqueous solubility suggest that this compound may possess favorable pharmacokinetic properties. The provided methodologies for determining its key physicochemical characteristics will be crucial in validating the computational predictions and furthering the understanding of this molecule's behavior. As research into morpholine derivatives continues to expand, a thorough characterization of compounds like this compound will be essential for unlocking their full therapeutic potential.

References

2-(Oxan-2-yl)morpholine CAS number and IUPAC name

An In-Depth Technical Guide to 2-(Oxan-2-yl)morpholine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from the parent compound, morpholine, and established synthetic methodologies for related 2-substituted morpholines to provide a thorough and practical resource.

Chemical Identity

-

IUPAC Name: 2-(tetrahydro-2H-pyran-2-yl)morpholine

-

Synonym: this compound

-

CAS Number: 2103260-44-0[1]

-

Molecular Formula: C₉H₁₇NO₂[1]

-

Molecular Weight: 171.24 g/mol [1]

Physicochemical and Spectroscopic Data

Table 1: Physical Properties of Morpholine

| Property | Value | Reference |

| CAS Number | 110-91-8 | [2] |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [2] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Weak, ammonia- or fish-like | [3] |

| Melting Point | -4.9 °C | [2] |

| Boiling Point | 128.9 °C at 760 Torr | [2] |

| Density | 1.0007 g/cm³ at 20 °C | [2] |

| Flash Point | 96 °F | [2] |

| Water Solubility | Miscible | [2] |

Table 2: Spectroscopic Data for Morpholine

| Spectroscopy | Data Summary |

| ¹H NMR | The ¹H NMR spectrum of morpholine typically shows two multiplets, one for the protons on the carbons adjacent to the oxygen and one for the protons on the carbons adjacent to the nitrogen. The spectrum is often described as an AA'XX' system.[4] |

| ¹³C NMR | The ¹³C NMR spectrum of morpholine shows two signals, corresponding to the two sets of chemically equivalent carbons. |

| IR Spectroscopy | The infrared spectrum of morpholine shows characteristic peaks for C-H, C-O, and N-H stretching and bending vibrations. |

| Mass Spectrometry | The mass spectrum of morpholine shows a molecular ion peak and characteristic fragmentation patterns.[5] |

Experimental Protocols: Synthesis of 2-Substituted Morpholines

While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be derived from established methods for the synthesis of 2-substituted morpholines. One such general method involves the reaction of an aziridine with a haloalcohol.[6]

Proposed Synthesis of this compound

This proposed protocol is based on the metal-free synthesis of 2-substituted morpholines from aziridines.[6]

Reaction Scheme:

Caption: A proposed synthetic pathway for this compound.

Materials:

-

Aziridine

-

2-(2-Haloethoxy)oxane (e.g., 2-(2-bromoethoxy)oxane)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Ring Opening: In a round bottom flask equipped with a magnetic stirrer, combine aziridine (1 equivalent), ammonium persulfate (2 equivalents), and 2-(2-haloethoxy)oxane (10 equivalents). Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aziridine is consumed.[6]

-

Cyclization: To the reaction mixture, add THF (to dilute) and an excess of potassium hydroxide (approximately 12 equivalents). Continue stirring at room temperature until the cyclization is complete, as indicated by TLC.[6]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[6]

-

Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Safety Information

A specific safety data sheet (SDS) for this compound is not available. However, based on the parent compound, morpholine, and general laboratory safety, the following precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Hazards of Morpholine (as a reference): Morpholine is flammable and corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[7] Keep the container tightly closed.

Disclaimer: This guide is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified individual. The information provided for the synthesis is a proposed method and has not been experimentally validated for this specific compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. echemi.com [echemi.com]

- 3. atamankimya.com [atamankimya.com]

- 4. organic chemistry - Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. pentachemicals.eu [pentachemicals.eu]

Biological Activity of Novel 2-(Oxan-2-yl)morpholine Derivatives: A Technical Guide

Introduction

Morpholine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The morpholine ring is considered a "privileged structure" due to its favorable physicochemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] These properties include improved solubility, metabolic stability, and the ability to form key interactions with biological targets.[2] The incorporation of a tetrahydropyran (oxan) moiety, another important heterocyclic system, into a morpholine scaffold presents an intriguing strategy for the design of novel bioactive molecules. This guide provides a comprehensive overview of the potential biological activities of 2-(Oxan-2-yl)morpholine derivatives, drawing on data from structurally related compounds to infer potential therapeutic applications and guide future research. While specific data on this compound derivatives is limited in publicly available literature, this document synthesizes information from studies on various substituted morpholine and tetrahydropyran derivatives to provide a foundational understanding.

Potential Therapeutic Applications

Morpholine derivatives have been extensively investigated for a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] The specific substitution on the morpholine ring plays a crucial role in determining the compound's biological activity and target selectivity.

Anticancer Activity

Numerous morpholine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] For instance, certain morpholine-substituted compounds have shown significant activity against lung, breast, and leukemia cell lines.[5][6][7] One of the key mechanisms of action for some anticancer morpholine derivatives is the inhibition of protein kinases, such as the mammalian target of rapamycin (mTOR), which is a crucial regulator of cell growth and proliferation.[5][8]

Table 1: Cytotoxic Activity of Selected Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10e (morpholine-substituted tetrahydroquinoline) | A549 (Lung) | 0.033 | [5][9] |

| 10h (morpholine-substituted tetrahydroquinoline) | MCF-7 (Breast) | 0.087 | [9] |

| 10d (morpholine-substituted tetrahydroquinoline) | MDA-MB-231 (Breast) | 1.003 | [9] |

| Phenyl-substituted Pd(II) complex with thiazine ligand | HeLa (Cervical) | 46.39 - 62.74 | [6][7] |

| Phenyl-substituted Pd(II) complex with thiazine ligand | HL-60 (Leukemia) | 46.39 - 62.74 | [6][7] |

| Phenyl-substituted Pd(II) complex with thiazine ligand | U-937 (Lymphoma) | 46.39 - 62.74 | [6][7] |

Antimicrobial Activity

The morpholine scaffold is also a key component in a number of antibacterial and antifungal agents.[10] Derivatives have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[1][10] The mechanism of action for these compounds can vary, but some have been shown to inhibit essential bacterial enzymes.[1]

Table 2: Antimicrobial Activity of Selected Morpholine and Tetrahydropyran Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Pyrazoline derivatives | S. aureus | 64 | |

| Pyrazoline derivatives | E. faecalis | 32 | |

| Ta-MOF nanostructures | Aspergillus fumigatus | 64 | [3] |

| Ta-MOF nanostructures | Fusarium oxysporum | 32 | [3] |

Experimental Protocols

The evaluation of the biological activity of novel compounds requires a suite of well-defined experimental protocols. Below are detailed methodologies for key assays commonly used in the screening of morpholine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activity of novel compounds is crucial for drug development.

Caption: Potential inhibition of the mTOR signaling pathway by morpholine derivatives.

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is not yet widely available, the extensive research on related morpholine and tetrahydropyran compounds provides a strong rationale for their investigation as potential therapeutic agents. The established anticancer and antimicrobial activities of various morpholine derivatives suggest that novel scaffolds, such as the this compound core, are promising starting points for the development of new drugs. The experimental protocols and pathway diagrams presented in this guide offer a framework for the systematic evaluation of these novel compounds and the elucidation of their mechanisms of action. Future research should focus on the synthesis and biological screening of a library of this compound derivatives to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(Oxan-2-yl)morpholine, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the molecule. Detailed experimental protocols for acquiring these spectra are also provided, along with a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of morpholine and 2-substituted tetrahydropyran rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | ddd | 1H | H-2'ax |

| ~ 3.90 | m | 1H | H-2 |

| ~ 3.85 | m | 2H | H-3eq, H-5eq (Morpholine) |

| ~ 3.65 | m | 2H | H-3ax, H-5ax (Morpholine) |

| ~ 3.40 | t | 1H | H-6'eq |

| ~ 2.90 | m | 2H | H-2eq, H-6eq (Morpholine) |

| ~ 2.70 | m | 2H | H-2ax, H-6ax (Morpholine) |

| ~ 1.85 | m | 1H | H-3'eq |

| ~ 1.70 | m | 1H | H-5'eq |

| ~ 1.55 | m | 4H | H-3'ax, H-4'eq, H-4'ax, H-5'ax |

| ~ 1.50 | s (broad) | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 98.0 | C-2' |

| ~ 68.0 | C-6' |

| ~ 67.5 | C-3, C-5 (Morpholine) |

| ~ 58.0 | C-2 |

| ~ 46.0 | C-2, C-6 (Morpholine) |

| ~ 31.0 | C-3' |

| ~ 26.0 | C-5' |

| ~ 23.0 | C-4' |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1120 - 1080 | Strong | C-O-C Stretch (Asymmetric, Morpholine Ether) |

| 1080 - 1040 | Strong | C-O-C Stretch (Asymmetric, Tetrahydropyran Ether) |

| 1460 - 1440 | Medium | C-H Bend (Methylene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₂NH]⁺ |

| 114 | [M - C₄H₉O]⁺ |

| 86 | [Morpholine]⁺ |

| 85 | [Tetrahydropyran-2-yl]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquisition frequency: 500 MHz

-

Spectral width: 16 ppm

-

Pulse width: 90°

-

Relaxation delay: 2.0 s

-

Number of scans: 16

-

-

¹³C NMR:

-

Acquisition frequency: 125 MHz

-

Spectral width: 240 ppm

-

Pulse width: 30°

-

Relaxation delay: 2.0 s

-

Number of scans: 1024 (or more, depending on sample concentration)

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Background Collection:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of neat this compound (a single drop is sufficient) directly onto the center of the ATR crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Ion source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and data interpretation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the interpretation of spectroscopic data.

structure elucidation of 2-(Oxan-2-yl)morpholine stereoisomers

An In-Depth Technical Guide to the Structure Elucidation of 2-(Oxan-2-yl)morpholine Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of substituents onto the morpholine ring creates chiral centers, leading to stereoisomers that can exhibit vastly different pharmacological and toxicological profiles. This compound, featuring a substituted oxane (tetrahydropyran) ring, possesses two stereogenic centers, giving rise to four possible stereoisomers.

The precise determination of the absolute and relative stereochemistry of these isomers is critical for drug development, as regulatory bodies require the characterization and testing of individual stereoisomers. This guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of the four stereoisomers of this compound.

Identifying the Stereoisomers

The two chiral centers in this compound are at the C2 position of the morpholine ring and the C2' position of the oxane ring. This results in four stereoisomers, comprising two pairs of enantiomers. The relationship between these isomers is crucial for devising a separation and characterization strategy.

In Silico Modeling and Molecular Docking Studies of 2-(Oxan-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking methodologies applicable to the novel heterocyclic compound, 2-(Oxan-2-yl)morpholine. In the absence of specific published research on this molecule, this document outlines a robust and validated workflow based on established computational techniques used for analogous morpholine- and oxane-containing structures. The guide details protocols for ligand and protein preparation, molecular docking simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Furthermore, it presents hypothetical yet plausible data in structured tables and visualizes key processes through detailed diagrams, offering a practical framework for the computational assessment of this compound as a potential therapeutic agent. The methodologies described herein are grounded in practices reported in studies of various morpholine derivatives targeting pathways implicated in neurodegenerative and infectious diseases.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Similarly, the oxane (tetrahydropyran) ring is a common feature in many natural products and synthetic compounds with diverse biological activities. The fusion of these two heterocyclic systems in this compound presents a novel chemical entity with unexplored therapeutic potential.

In silico techniques, particularly molecular docking, have become indispensable in modern drug discovery. They provide a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule and a biological target. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline. This guide outlines a comprehensive in silico workflow to elucidate the potential biological targets and pharmacokinetic profile of this compound.

Experimental Protocols

The following protocols describe a standard computational workflow for the characterization of a novel small molecule like this compound.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of the ligand, this compound.

-

2D Structure Generation: The molecule is first drawn using a chemical sketcher such as ChemDraw or MarvinSketch.

-

Conversion to 3D: The 2D structure is converted into a 3D conformation using software like Open Babel or the graphical user interface of molecular modeling software (e.g., Maestro, MOE).

-

Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field such as MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations). The minimization process is carried out until a convergence criterion (e.g., RMSD < 0.01 Å) is met.

-

Charge Calculation: Appropriate partial charges are assigned to each atom of the molecule, which is crucial for accurately calculating electrostatic interactions during docking. Gasteiger charges are commonly used for this purpose.

-

File Format Conversion: The prepared ligand structure is saved in a suitable format for the docking software, such as .pdbqt for AutoDock Vina or .mol2 or .sdf for other programs.

Target Selection and Protein Preparation

Based on the known biological activities of morpholine derivatives, potential targets for this compound could include enzymes involved in neurodegenerative diseases or bacterial pathways. For this hypothetical study, we will consider Acetylcholinesterase (AChE) as a potential target, implicated in Alzheimer's disease.

-

Protein Structure Retrieval: The 3D crystallographic structure of the target protein (e.g., human AChE) is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).

-

Protein Cleaning: The downloaded protein structure is prepared by removing all non-essential components, such as water molecules, co-crystallized ligands, and co-factors that are not relevant to the binding interaction being studied.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein. This is critical for defining the correct ionization and tautomeric states of the amino acid residues.

-

Charge Assignment: Charges are assigned to the protein atoms using a standard force field (e.g., AMBER, CHARMM).

-

Defining the Binding Site: The active site, or binding pocket, of the protein is defined. This can be done by using the coordinates of a co-crystallized ligand or through binding site prediction algorithms available in software like Schrödinger's SiteMap or MOE's Site Finder. The grid box for docking is then centered on this defined binding site.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein.

-

Docking Algorithm: A suitable docking program is chosen. AutoDock Vina is a widely used open-source option known for its speed and accuracy. Other commercial software includes Glide (Schrödinger) and GOLD (CCDC).

-

Configuration: A configuration file is created that specifies the file paths for the prepared ligand and protein, the coordinates of the center of the binding site, and the dimensions of the grid box. The exhaustiveness parameter, which controls the extent of the conformational search, is also set (a value of 8 is typical for a good balance of speed and accuracy).

-

Execution: The docking simulation is run. The program will generate a series of possible binding poses for the ligand within the protein's active site, ranked by a scoring function.

-

Analysis of Results: The output poses are analyzed. The top-ranked pose with the lowest binding energy (or highest docking score) is considered the most likely binding mode. This pose is visualized to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

ADMET Prediction

To assess the drug-likeness of this compound, its ADMET properties are predicted using computational models.

-

Physicochemical Properties: Key descriptors such as molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD), and acceptors (HBA) are calculated. These are often evaluated against Lipinski's Rule of Five to assess oral bioavailability.

-

Pharmacokinetic Properties: Models are used to predict properties like aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for plasma protein binding (PPB).

-

Toxicity Prediction: In silico models can predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

Software: Several online and standalone tools are available for ADMET prediction, such as SwissADME, pkCSM, and Schrödinger's QikProp.

Data Presentation

The quantitative results from the docking and ADMET studies should be organized into clear, concise tables for comparative analysis.

Table 1: Hypothetical Molecular Docking Results of this compound against Acetylcholinesterase (AChE)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | TYR72, ASP74, TRP86, TYR124, SER125, TRP286, TYR337, PHE338, TYR341 |

| Hydrogen Bonds | 2 (with TYR124, SER125) |

| Hydrophobic Interactions | TRP86, TRP286, TYR337, PHE338 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | 157.21 | < 500 |

| LogP | 0.85 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Aqueous Solubility (logS) | -1.5 | > -6 |

| Blood-Brain Barrier Permeability | High | - |

| Human Intestinal Absorption (%) | 92% | > 80% |

| Ames Mutagenicity | Non-mutagen | - |

| hERG Inhibition | No | - |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway.

Conclusion

This technical guide provides a foundational workflow for the in silico evaluation of this compound. By following the detailed protocols for ligand and protein preparation, molecular docking, and ADMET prediction, researchers can generate valuable preliminary data on the potential therapeutic applications of this novel compound. The hypothetical results and visualizations presented serve as a template for reporting and interpreting such computational studies. While in silico methods are powerful predictive tools, it is imperative that promising computational findings are subsequently validated through experimental in vitro and in vivo assays to confirm the biological activity and establish a comprehensive structure-activity relationship.

Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals

An In-depth Technical Guide

The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and the ability to form hydrogen bonds, contribute to improved pharmacokinetic and metabolic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive literature review of substituted morpholine scaffolds, focusing on their synthesis, diverse biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Substituted Morpholine Scaffolds

The versatility of the morpholine ring is matched by the variety of synthetic strategies developed for its construction and functionalization. These methods allow for the creation of diverse libraries of substituted morpholines for structure-activity relationship (SAR) studies. Key synthetic approaches include intramolecular cyclization, palladium-catalyzed reactions, and multicomponent reactions.

A. Intramolecular Cyclization

Intramolecular cyclization is a common and effective method for the synthesis of the morpholine ring. This approach typically involves the formation of a key intermediate containing both an amino alcohol and a leaving group, which then undergoes cyclization to form the morpholine ring.[3]

B. Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination has proven to be a powerful tool for the stereoselective synthesis of substituted morpholines. This method allows for the concise construction of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. The key step involves a Pd-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[4]

C. Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route to highly substituted morpholines in a single synthetic operation. These reactions combine three or more starting materials to generate complex products, minimizing reaction steps and purification efforts. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to yield unprotected, highly substituted morpholines.[5]

II. Biological Activities and Quantitative Data

Substituted morpholine derivatives exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery programs targeting various diseases. The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or it can modulate the pharmacokinetic properties of a molecule to enhance its efficacy and safety profile.[6][7]

A. Anticancer Activity

Morpholine-containing compounds have shown significant promise as anticancer agents, with several derivatives targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][8]

| Compound/Drug | Target | Cell Line | IC50/Ki | Reference |

| PKI-587 | PI3Kα/mTOR | - | Sub-nanomolar | [9] |

| Gedatolisib (PKI-587) | PI3K/mTOR | Various | - | [8] |

| Dimorpholinoquinazoline 7c | PI3K/Akt/mTOR | MCF7 | 250-500 nM (inhibition of phosphorylation) | [8] |

| Ruthenium(II)-3 | - | S. aureus | 0.78 µg/mL (MIC) | [6] |

B. Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring often lead to improved brain permeability, making it a valuable scaffold for CNS drug discovery.[10] Morpholine derivatives have been developed as antagonists for various CNS receptors, including dopamine and norepinephrine transporters.

| Compound/Drug | Target | Assay | Ki/IC50 | Reference |

| Reboxetine analog 1 | Norepinephrine Transporter (NET) | Competition binding vs [3H]nisoxetine | 1.02 nM (Ki) | [1][3][11] |

| Reboxetine analog 4 | Norepinephrine Transporter (NET) | Competition binding vs [3H]nisoxetine | 0.30 nM (Ki) | [1][3] |

| Novel Morpholine Derivatives | Dopamine D3 Receptor | In vitro binding | - | [12] |

C. Antimicrobial and Antifungal Activity

The morpholine scaffold is present in several antimicrobial and antifungal agents. Linezolid, an oxazolidinone antibiotic containing a morpholine ring, is a notable example used to treat serious bacterial infections. Furthermore, various morpholine derivatives have demonstrated potent activity against a range of fungal pathogens.

| Compound/Drug | Organism | MIC/IC50/MFC | Reference | |---|---|---|---|---| | Linezolid | Gram-positive bacteria | - |[1][9] | | Sila-morpholine analog 24 | Candida albicans, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity (MIC comparable or better than amorolfine) |[13] | | Azole derivative UR-9751 | Candida albicans, Cryptococcus neoformans | Lower MICs than fluconazole |[14] | | Morpholine derivative 3 | Various bacterial strains | 3.125 - 12.5 mg/mL (MIC) |[15] | | Morpholine-containing 5-arylideneimidazolone 15 | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin MIC |[16] |

D. Antiviral Activity

Recent studies have highlighted the potential of morpholine derivatives as antiviral agents. For instance, camphene derivatives incorporating a morpholine moiety have shown high activity against the Hantaan pseudovirus.

| Compound | Virus | IC50 | Reference |

| Camphene derivative 7a | Hantaan pseudovirus | 5.0 - 14.8 µM | [7] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted morpholine scaffolds.

A. Synthesis Protocols

1. General Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination

This protocol is adapted from a strategy for the synthesis of cis-3,5-disubstituted morpholines.[4]

-

Synthesis of O-allyl ethanolamines: To a solution of an enantiopure N-Boc amino alcohol in a suitable solvent (e.g., DMF), add sodium hydride (NaH) at 0 °C. After stirring for a short period, add allyl bromide and allow the reaction to warm to room temperature. The reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the O-allyl ether.

-

Boc-deprotection and N-arylation: The N-Boc protected O-allyl ethanolamine is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. The resulting amine trifluoroacetate salt is then subjected to a Pd-catalyzed N-arylation with an appropriate aryl bromide.

-

Pd-catalyzed carboamination: The N-aryl O-allyl ethanolamine is dissolved in a suitable solvent (e.g., toluene) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(2-furyl)3), and a base (e.g., NaOtBu). The reaction mixture is heated to effect the intramolecular carboamination, yielding the cis-3,5-disubstituted morpholine. The product is then purified by column chromatography.

2. Three-Component Synthesis of Highly Substituted Morpholines

This protocol is based on a copper-catalyzed multicomponent reaction.[5]

-

To a reaction vessel, add the amino alcohol (2 equivalents), the aldehyde (3 equivalents), and the diazomalonate (1 equivalent).

-

Add a copper(I) catalyst (e.g., Cu(MeCN)4PF6) under an inert atmosphere.

-

The reaction mixture is stirred at a specified temperature (e.g., 70 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

The crude product is then purified by column chromatography to yield the highly substituted morpholine.

B. Biological Assay Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][11][17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., 0.1 N HCl in isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 565-590 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

2. PI3Kα Enzyme Inhibition Assay

This protocol is a general guide for a kinase activity assay.[18][19][20][21]

-

Reaction Setup: In a 384-well plate, add 0.5 µL of the inhibitor compound or vehicle (DMSO).

-

Enzyme/Lipid Mixture: Prepare a mixture of the PI3Kα enzyme and the lipid substrate (PIP2) in the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA). Add 4 µL of this mixture to each well.

-

Initiate Reaction: Add 0.5 µL of ATP solution (e.g., 250 µM in water) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified via a luciferase-based reaction that produces a luminescent signal. The signal is read on a luminometer. The inhibitory activity of the compound is calculated relative to the vehicle control.

IV. Signaling Pathways and Experimental Workflows

Substituted morpholine scaffolds have been shown to modulate key signaling pathways implicated in various diseases. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new therapeutic agents.

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several morpholine-containing compounds have been developed as inhibitors of this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based drugs.

B. Dopamine D2 Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors that play a critical role in neurotransmission in the CNS. The D2 receptor, a member of the D2-like family, is a key target for antipsychotic drugs. Morpholine derivatives have been investigated as selective antagonists of dopamine receptors.

Caption: Simplified dopamine D2 receptor signaling pathway illustrating antagonism by morpholine derivatives.

C. Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of substituted morpholines and their subsequent screening for biological activity.

Caption: General workflow for the discovery of bioactive substituted morpholine scaffolds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchhub.com [researchhub.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses [mdpi.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer test with the MTT assay method [bio-protocol.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. promega.es [promega.es]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. bpsbioscience.com [bpsbioscience.com]

Stereoselective Synthesis of Chiral 2-(Oxan-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust strategy for the stereoselective synthesis of chiral 2-(oxan-2-yl)morpholine. This valuable heterocyclic scaffold holds significant potential in medicinal chemistry and drug development. The synthetic approach detailed herein focuses on a modern and efficient method involving the asymmetric hydrogenation of a key dehydromorpholine intermediate, a strategy that has proven effective for a variety of 2-substituted morpholines.[1][2][3][4]

Synthetic Strategy Overview

The stereoselective synthesis of chiral this compound can be achieved through a multi-step sequence. The overall strategy involves the construction of an achiral N-protected 2-(oxan-2-yl)dehydromorpholine precursor, followed by a crucial asymmetric hydrogenation step to introduce the desired chirality. The final step involves the removal of the protecting group to yield the target compound.

The logical workflow for this synthesis is depicted below:

Caption: Overall synthetic workflow for chiral this compound.

Experimental Protocols

Synthesis of (Oxan-2-yl)glyoxal

The synthesis of the key α-ketoaldehyde, (oxan-2-yl)glyoxal, can be accomplished in a two-step sequence starting from commercially available oxane-2-carbaldehyde.

Step 1: Synthesis of 1-(Oxan-2-yl)ethane-1,2-diol

-

To a solution of oxane-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude diol, which can be used in the next step without further purification.

Step 2: Oxidation to (Oxan-2-yl)glyoxal

-

To a solution of the crude 1-(oxan-2-yl)ethane-1,2-diol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3), sodium periodate (2.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq) are added.

-

The reaction mixture is stirred vigorously at room temperature for 12 hours.

-

The mixture is then diluted with diethyl ether and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (oxan-2-yl)glyoxal.

Synthesis of N-Boc-2-(oxan-2-yl)dehydromorpholine

-

To a solution of (oxan-2-yl)glyoxal (1.0 eq) in dichloromethane (DCM) at 0 °C, a solution of N-Boc-aminoethanol (1.05 eq) in DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Anhydrous magnesium sulfate is added, and the mixture is stirred for an additional 30 minutes.

-

The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude hemiaminal.

-

The crude hemiaminal is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to remove water.

-

After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-Boc-2-(oxan-2-yl)dehydromorpholine.

Asymmetric Hydrogenation of N-Boc-2-(oxan-2-yl)dehydromorpholine

This crucial step establishes the stereocenter at the C2 position of the morpholine ring. The use of a chiral rhodium catalyst is paramount for achieving high enantioselectivity.[1][2][4]

-

In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-SKP-Phos, 1.1 mol%) in degassed methanol is stirred for 30 minutes.

-

N-Boc-2-(oxan-2-yl)dehydromorpholine (1.0 eq) is added to the catalyst solution.

-

The resulting solution is transferred to an autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to 50 atm.

-

The reaction is stirred at room temperature for 24 hours.

-

After carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield chiral N-Boc-2-(oxan-2-yl)morpholine.

Deprotection to Chiral this compound

-

To a solution of chiral N-Boc-2-(oxan-2-yl)morpholine (1.0 eq) in DCM, trifluoroacetic acid (TFA, 10 eq) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in water and basified with a 1 M solution of sodium hydroxide to pH > 10.

-

The aqueous layer is extracted with DCM (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, chiral this compound.

Quantitative Data

The following table summarizes the expected yields and enantiomeric excess (ee) for the key asymmetric hydrogenation step, based on data reported for structurally analogous 2-substituted dehydromorpholines.[3]

| Entry | 2-Substituent (R) | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1 | Phenyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 99 |

| 2 | 4-Fluorophenyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 98 |

| 3 | 2-Naphthyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 99 |

| 4 | 2-Thienyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 97 |

| 5 | Oxan-2-yl (Expected) | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >95 | >95 |

Mechanistic Insights: The Catalytic Cycle

The asymmetric hydrogenation is believed to proceed through a catalytic cycle involving the chiral rhodium complex. The key steps include oxidative addition of hydrogen, coordination of the dehydromorpholine substrate, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.

Caption: Plausible catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

Quantum Chemical Blueprint for 2-(Oxan-2-yl)morpholine: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 2-(Oxan-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational methodologies, researchers can gain profound insights into the molecule's conformational preferences, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.

Introduction to Quantum Chemical Calculations in Drug Design

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering a theoretical framework to predict molecular properties with high accuracy. These methods, rooted in the principles of quantum mechanics, enable the in-silico investigation of molecular geometries, electronic structures, and spectroscopic characteristics. For a molecule like this compound, which contains flexible ring systems, understanding its conformational landscape is paramount for predicting its binding affinity and pharmacological activity.

Computational Methodology

The following section details a robust computational protocol for the quantum chemical analysis of this compound. This workflow is based on widely accepted practices in the field of computational chemistry and has been adapted from studies on related morpholine derivatives.

Conformational Analysis

A thorough exploration of the potential energy surface of this compound is critical to identify all low-energy conformers. The initial phase involves a systematic search of rotational isomers arising from the connection between the oxane and morpholine rings, as well as the puckering of both heterocyclic rings.

Experimental Protocol: A conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures. These geometries are then subjected to a preliminary optimization. The lowest energy conformers are subsequently selected for higher-level quantum mechanical calculations.

Geometry Optimization and Frequency Calculations

The identified low-energy conformers are then fully optimized using Density Functional Theory (DFT), a popular quantum chemical method that provides a good balance between accuracy and computational cost.

Experimental Protocol: The geometry of each conformer is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for organic molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Electronic Structure Analysis

The electronic properties of the most stable conformer of this compound are investigated to understand its reactivity and intermolecular interaction capabilities.

Experimental Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the regions of positive and negative electrostatic potential, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

Predicted Physicochemical Properties

The following tables summarize the expected quantitative data from the quantum chemical calculations on the most stable conformer of this compound.

| Parameter | Value |

| Optimized Energy (Hartree) | Value |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Table 1: Calculated Electronic and Thermodynamic Properties |

| Thermodynamic Parameter | Value |

| Enthalpy (kcal/mol) | Value |

| Gibbs Free Energy (kcal/mol) | Value |

| Entropy (cal/mol·K) | Value |

| Table 2: Calculated Thermodynamic Parameters |

| Vibrational Mode (cm⁻¹) | Assignment |

| Frequency 1 | C-H stretch |

| Frequency 2 | N-H bend |

| Frequency 3 | C-O-C stretch |

| Frequency 4 | Ring deformation |

| Table 3: Selected Calculated Vibrational Frequencies |

Visualizing Computational Workflows and Molecular Properties

To enhance the understanding of the computational process and the resulting molecular properties, the following diagrams are provided.

Figure 1: Computational Workflow for Quantum Chemical Analysis

Figure 2: Logical Relationship of Calculated Molecular Properties

Conclusion

This technical guide outlines a comprehensive computational strategy for the quantum chemical characterization of this compound. The detailed protocols for conformational analysis, geometry optimization, and electronic structure calculations provide a roadmap for researchers to investigate this molecule's intrinsic properties. The resulting data, including optimized geometries, thermodynamic parameters, and electronic descriptors, are invaluable for understanding its potential as a drug candidate and for guiding further experimental studies in the drug development pipeline. The integration of these computational insights can significantly de-risk and streamline the path to novel therapeutics.

Preliminary Toxicity Screening of 2-(Oxan-2-yl)morpholine: A Technical Guide

Disclaimer: No direct toxicological data for 2-(Oxan-2-yl)morpholine was found in publicly available literature. This document provides a preliminary toxicity assessment based on data available for the parent compound, morpholine, and closely related analogues. The information herein should be interpreted with caution and serves as a guide for initial risk assessment and future experimental design. The hazard statements for the related compound, 2-(oxan-4-yl)morpholine hydrochloride, suggest it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Introduction

This compound is a heterocyclic compound incorporating both a morpholine and an oxane (tetrahydropyran) ring system. As a morpholine derivative, its toxicological profile is of interest to researchers, scientists, and drug development professionals. This guide summarizes the available toxicity data for morpholine as a surrogate to infer the potential hazards of this compound. It provides an overview of acute toxicity, irritation potential, and genotoxicity, along with detailed experimental protocols for key toxicological assays.

Quantitative Toxicity Data for Morpholine

The following tables summarize the acute toxicity data for morpholine across different species and routes of exposure.

Table 1: Acute Oral Toxicity of Morpholine

| Species | Sex | Route | LD50 | Reference(s) |

| Rat | - | Oral | 1.05 g/kg bw | [1] |

| Rat | - | Oral | 1.6 g/kg bw (1:4 aqueous dilution) | [1] |

| Guinea Pig | - | Oral | 0.9 g/kg bw (1:4 aqueous dilution) | [1] |

Table 2: Acute Dermal and Inhalation Toxicity of Morpholine

| Species | Sex | Route | LD50 / LC50 | Exposure Time | Reference(s) |

| Rabbit | - | Dermal | 0.5 ml/kg | - | [1] |

| Rat | Male | Inhalation | 2250 ppm (8010 mg/m³) | - | [1] |

| Rat | Female | Inhalation | 2150 ppm (7650 mg/m³) | - | [1] |

| Mouse | Male | Inhalation | 1450 ppm (5160 mg/m³) | - | [1] |

| Mouse | Female | Inhalation | 1900 ppm (6760 mg/m³) | - | [1] |

Irritation and Sensitization

Morpholine is a known irritant to the skin, eyes, and respiratory tract.

-

Skin Irritation: It is a strong skin irritant in rabbits and guinea pigs, causing necrosis after dermal application.[1]

-

Eye Irritation: Morpholine is a strong eye irritant in rabbits.[1] Human exposure to high levels has been associated with corneal oedema, hazy vision, and halo phenomena.[1]

-

Respiratory Irritation: Inhalation can cause lachrymation, rhinitis, and irritation of the lower airways in humans.[1]

Genotoxicity and Carcinogenicity

-

Genotoxicity: Morpholine did not induce mutations in bacteria or chromosomal aberrations in Chinese hamster lung fibroblasts.[2] However, it can react with nitrites to form N-nitrosomorpholine (NMOR), a known mutagen and carcinogen.[3]

-

Carcinogenicity: Morpholine itself was not found to be carcinogenic in oral and inhalation studies in rats. However, the potential for in vivo formation of the carcinogenic N-nitrosomorpholine is a significant concern.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

References

The Elusive Natural Occurrence of 2-(Oxan-2-yl)morpholine: A Technical Guide to Morpholine Alkaloids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, natural products remain a vital source of inspiration and chemical diversity. The morpholine scaffold, a six-membered heterocyclic ring containing both an ether and a secondary amine functional group, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This technical guide initially aimed to provide an in-depth analysis of the discovery of 2-(Oxan-2-yl)morpholine in natural products. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of evidence for the natural occurrence of this specific compound.

While this compound itself has not been reported as a natural product, the broader class of morpholine alkaloids represents a fascinating and underexplored area of natural product chemistry. This guide will, therefore, pivot to a comprehensive overview of naturally occurring morpholine-containing compounds, their isolation, structural elucidation, and their significance as precursors and scaffolds in drug development. Understanding the biosynthesis, chemical synthesis, and biological activities of these related natural products can provide valuable insights for the design and discovery of new drugs.